molecular formula C21H17N3O2 B4631319 N-(2-benzoyl-4-cyano-5-methyl-1-phenylpyrrol-3-yl)acetamide

N-(2-benzoyl-4-cyano-5-methyl-1-phenylpyrrol-3-yl)acetamide

Cat. No.: B4631319
M. Wt: 343.4 g/mol
InChI Key: MMGCLGZQAGEFEI-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-cyano-5-methyl-1-phenylpyrrol-3-yl)acetamide is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a benzoyl group, a cyano group, and a methyl group attached to a pyrrole ring. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Properties

IUPAC Name

N-(2-benzoyl-4-cyano-5-methyl-1-phenylpyrrol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-14-18(13-22)19(23-15(2)25)20(21(26)16-9-5-3-6-10-16)24(14)17-11-7-4-8-12-17/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGCLGZQAGEFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)NC(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-cyano-5-methyl-1-phenylpyrrol-3-yl)acetamide typically involves the condensation of substituted anilines with cyanoacetic acid in the presence of suitable catalysts and solvents. One common method involves the use of dimethylformamide (DMF) as a solvent and dicyclohexyl carbodiimide (DCC) as a coupling agent . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-cyano-5-methyl-1-phenylpyrrol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-benzoyl-4-cyano-5-methyl-1-phenylpyrrol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-cyano-5-methyl-1-phenylpyrrol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-2-methylphenyl)acetamide
  • N-(2-benzoyl-4-cyano-5-methylphenyl)acetamide
  • N-(2-benzoyl-4-cyano-1-phenylpyrrol-3-yl)acetamide

Uniqueness

N-(2-benzoyl-4-cyano-5-methyl-1-phenylpyrrol-3-yl)acetamide is unique due to its specific combination of functional groups and the resulting chemical properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-benzoyl-4-cyano-5-methyl-1-phenylpyrrol-3-yl)acetamide
Reactant of Route 2
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N-(2-benzoyl-4-cyano-5-methyl-1-phenylpyrrol-3-yl)acetamide

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